

Cyclohexanecarbohydrazide: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexanecarbohydrazide**

Cat. No.: **B1361583**

[Get Quote](#)

An In-depth Examination of its Chemical Identity, Synthesis, and Biological Significance

Cyclohexanecarbohydrazide, a versatile chemical entity, holds significant interest within the scientific community, particularly for researchers and professionals engaged in drug development and chemical synthesis. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and pertinent experimental data, offering a valuable resource for its application in research settings.

Chemical Identity: IUPAC Nomenclature and Synonyms

The compound is systematically named **cyclohexanecarbohydrazide** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^[1] It is also widely recognized by a variety of synonyms, which are crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Common Synonyms

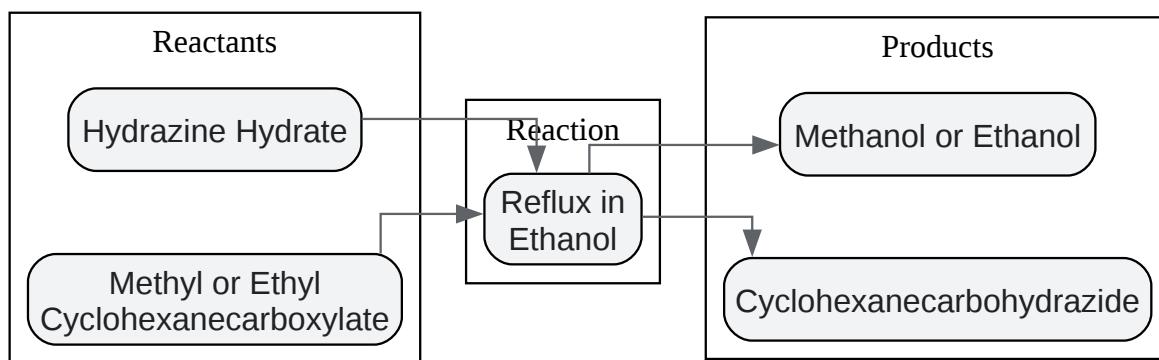
Type	Name
IUPAC Name	cyclohexanecarbohydrazide
Common Synonyms	Cyclohexanecarboxylic acid hydrazide[1][2]
Cyclohexane carboxylic acid, hydrazide[1]	
Cyclohexanoylhydrazide	
Hydrazide of cyclohexanecarboxylic acid	
CAS Registry Number	38941-47-8[1]
Molecular Formula	C ₇ H ₁₄ N ₂ O[1][3]
Molecular Weight	142.20 g/mol [1]

Physicochemical Properties

Understanding the physical and chemical characteristics of **cyclohexanecarbohydrazide** is fundamental for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of **Cyclohexanecarbohydrazide**

Property	Value
Appearance	White crystalline powder
Melting Point	158-159 °C[3]
Boiling Point	311.2°C at 760 mmHg[3]
Density	1.063 g/cm ³ [3]
Flash Point	142°C[3]


Synthesis of Cyclohexanecarbohydrazide

The synthesis of **cyclohexanecarbohydrazide** is a standard laboratory procedure. While specific research articles detailing a step-by-step protocol for this exact compound are not

readily available in the searched literature, a general and widely applicable method involves the reaction of a cyclohexanecarboxylic acid derivative with hydrazine.

General Synthetic Workflow

A common route for the synthesis of carbohydrazides is the reaction of an ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a reliable method for forming the hydrazide functional group.

[Click to download full resolution via product page](#)

Caption: General synthesis of **Cyclohexanecarbohydrazide**.

Illustrative Experimental Protocol

The following protocol is a generalized procedure based on standard organic synthesis techniques for hydrazide formation. Researchers should adapt this protocol based on specific laboratory conditions and safety guidelines.

Materials:

- Methyl cyclohexanecarboxylate
- Hydrazine hydrate (80% solution)
- Ethanol (absolute)

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Büchner funnel and flask
- Filter paper
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl cyclohexanecarboxylate in absolute ethanol.
- To this solution, add hydrazine hydrate in a slight molar excess.
- Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold ethanol to remove any unreacted starting materials.
- Purify the crude **cyclohexanecarbohydrazide** by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.
- Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy.

Biological Activities and Potential Applications

While extensive biological data specifically for **cyclohexanecarbohydrazide** is limited in the public domain, the broader class of carbohydrazides and their derivatives has been the subject of significant research, revealing a wide range of biological activities. These studies provide a foundation for potential applications of **cyclohexanecarbohydrazide** in drug discovery.

Antimicrobial Activity

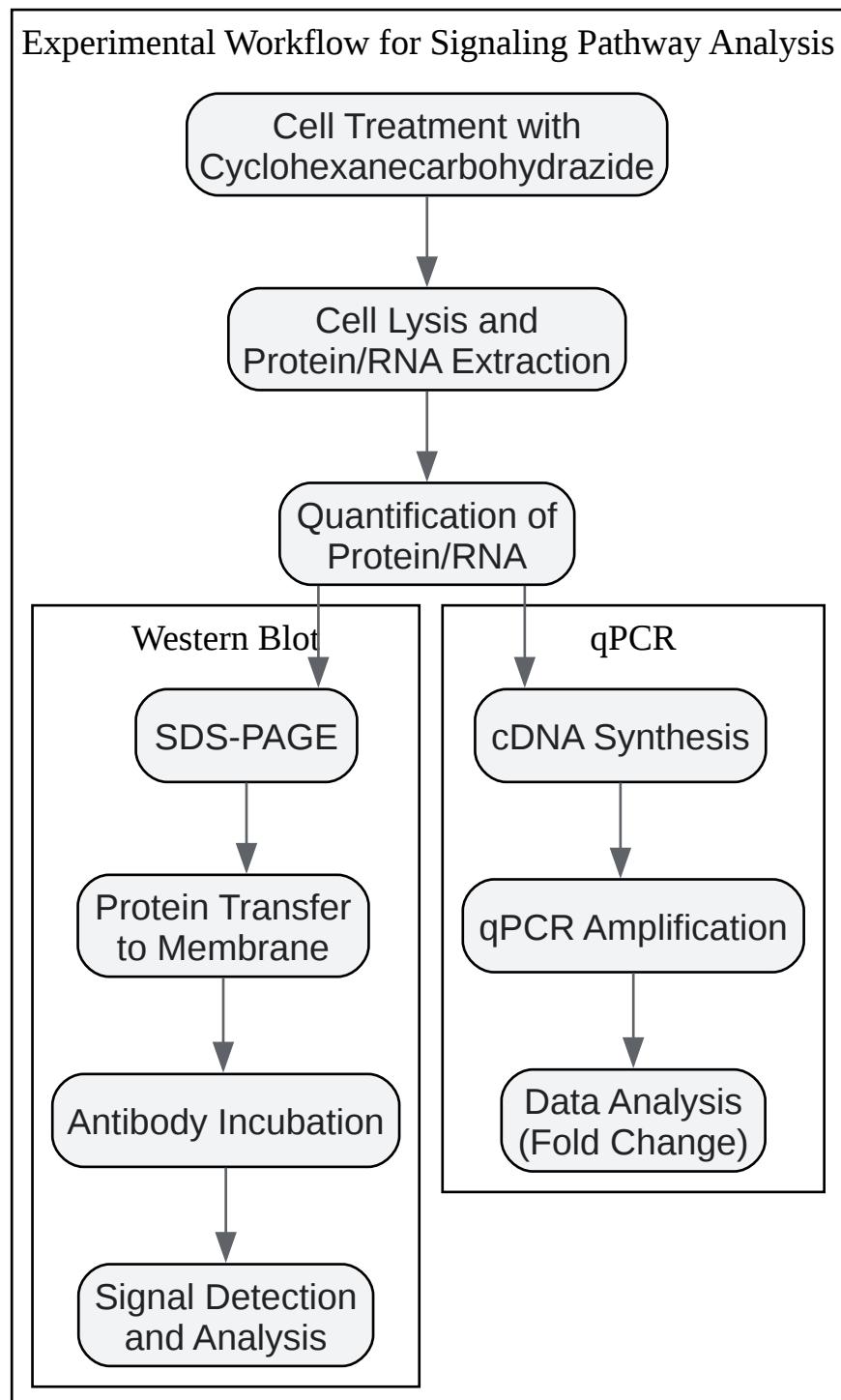
Hydrazide-hydrazone derivatives are known to exhibit significant antibacterial and antifungal properties. Research on related structures suggests that the carbohydrazide moiety can be a key pharmacophore for antimicrobial activity. For instance, studies on various hydrazone derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Numerous studies have highlighted the potential of carbohydrazide derivatives as anticancer agents. The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, some hydrazone derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Enzyme Inhibition

The carbohydrazide scaffold is also a feature in the design of various enzyme inhibitors. Depending on the overall structure of the molecule, these compounds can target a range of enzymes implicated in different diseases.


Future Research Directions

The available literature suggests that **cyclohexanecarbohydrazide** is a promising scaffold for the development of novel therapeutic agents. Future research should focus on a more detailed and specific investigation of its biological properties.

Elucidation of Signaling Pathways

To understand the mechanism of action of **cyclohexanecarbohydrazide** and its derivatives, it is crucial to investigate their effects on cellular signaling pathways. Techniques such as

Western blotting and quantitative PCR (qPCR) can be employed to study changes in protein and gene expression levels of key signaling molecules upon treatment with the compound.

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing signaling pathway modulation.

By investigating the impact on well-established cancer-related pathways such as the PI3K/Akt, MAPK/ERK, and apoptosis pathways, researchers can gain valuable insights into the therapeutic potential of **cyclohexanecarbohydrazide**.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and should be adapted and validated by qualified researchers in a controlled laboratory setting. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cyclohexanecarbohydrazide: A Technical Overview for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361583#iupac-name-and-common-synonyms-for-cyclohexanecarbohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com